

Technical Support Center: Troubleshooting Charge Recombination in Y6 Devices

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Compound of Interest

Compound Name: *BTPTT-4F*

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This guide provides researchers with solutions to common problems related to charge recombination in Y6-based organic solar cell (OSC) devices.

Frequently Asked Questions (FAQs)

Q1: My PM6:Y6 device shows a low fill factor (FF) and open-circuit voltage (VOC). Could this be due to charge recombination?

A1: Yes, low FF and VOC are primary indicators of significant charge recombination.

Recombination is a major loss mechanism where photogenerated electrons and holes recombine before they can be collected at the electrodes. This can occur through several pathways:

- **Bimolecular Recombination:** Occurs when free electrons and holes encounter each other in the bulk heterojunction (BHJ) active layer. This is often exacerbated by suboptimal morphology.^{[1][2]}
- **Trap-Assisted Recombination:** Arises from energetic "trap" states within the bandgap, often caused by material impurities, defects, or morphological disorder.^{[3][4][5]} Aging-induced defect states are a primary cause of thermal degradation in PM6:Y6 devices, leading to increased trap-assisted recombination.^[4]

- **Recombination to Triplet Excitons:** A significant non-radiative pathway in many non-fullerene acceptor (NFA) systems, including PM6:Y6, where charge carriers recombine to form non-emissive triplet excitons on the Y6 molecule.^[6] This process can account for up to 90% of recombination at open-circuit conditions in PM6:Y6 blends.^[6]

To diagnose the dominant recombination mechanism, light intensity-dependent measurements of VOC and short-circuit current (JSC) are recommended.

Q2: How does the active layer morphology influence bimolecular recombination in PM6:Y6 devices?

A2: The nanoscale morphology of the PM6:Y6 blend is critical for efficient charge separation and transport, and thus for minimizing recombination.^[7]^[8]^[9] An ideal morphology consists of:

- **Bicontinuous Interpenetrating Networks:** Well-defined, phase-separated domains of PM6 (donor) and Y6 (acceptor) that create distinct pathways for holes and electrons to travel to their respective electrodes.^[10]
- **Optimal Domain Size:** Domains must be small enough (typically 10-20 nm) to ensure excitons generated within either phase can reach the donor-acceptor (D-A) interface before decaying. However, domains that are too small or poorly defined can lead to increased D-A interface area, which can paradoxically increase recombination if charge extraction is inefficient.
- **High Crystallinity/Molecular Ordering:** Ordered molecular packing within the domains enhances charge mobility.^[11] For Y6, a polymer-like crystalline structure facilitates efficient vertical charge transport.^[12]

Poor morphology, such as large, isolated domains or an overly mixed amorphous phase, disrupts these pathways, leading to charge accumulation and a higher probability of bimolecular recombination.^[13]

Q3: What are the most effective strategies to optimize the morphology of the PM6:Y6 active layer?

A3: Several processing strategies can be employed to fine-tune the blend morphology and suppress recombination.

- Solvent Selection & Additives: The choice of solvent and the use of small amounts of high-boiling-point additives are powerful tools.[\[14\]](#)
 - Solvents: Chloroform (CF) is commonly used and tends to promote a favorable polymer-like crystalline network for Y6.[\[12\]](#) Using higher boiling point solvents like chlorobenzene (CB) can lead to unfavorable cube-like crystalline domains.[\[12\]](#)
 - Additives: Additives like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) can help control the drying kinetics of the film, promoting better phase separation and crystallinity.[\[1\]](#)[\[10\]](#) A small amount (e.g., 0.5% by volume) is often beneficial, but excessive amounts can induce large-scale phase separation and reduce performance.[\[10\]](#)
- Thermal Annealing: Post-deposition annealing is a crucial step to optimize the final morphology.[\[8\]](#)[\[15\]](#)[\[16\]](#) Annealing provides thermal energy that allows the polymer chains and molecules to rearrange into more ordered and well-defined domains.[\[15\]](#) For PM6:Y6, an optimal annealing temperature is often found around 90-110°C.[\[11\]](#)[\[17\]](#) However, excessive temperatures or durations can lead to overly large Y6 crystals and severe phase separation, which is detrimental to device performance.[\[18\]](#)
- Ternary Blends: Introducing a third component into the PM6:Y6 blend can effectively regulate morphology and improve charge transport.[\[7\]](#) Adding a small amount of a compatible material, such as another polymer donor or NFA, can create an "alloy-like" state that enhances charge generation and transport properties.[\[13\]](#)[\[19\]](#)[\[20\]](#) This strategy has been shown to improve all photovoltaic parameters, including FF.[\[21\]](#)

Data on Morphology Optimization Strategies

Strategy	Donor: Acceptor Ratio	Additive	Annealing Temp. (°C)	PCE (%)	VOC (V)	JSC (mA/cm ²)	FF (%)	Reference
Binary (Control)	PM6:Y6 (1:1.2)	None	-	13.52	-	-	-	[20]
Ternary	PM6:D18-Cl:Y6 (0.8:0.2:1.2)	None	105	16.08	0.81	28.13	70.25	[13][20]
Binary	PM6:Y6	0.5% 1-CN	140	11.0	0.84	20.3	64.6	[22]
Ternary	PM6:Y6:PCBM	o-xylene solvent	120	7.2	-	-	-	[23]

Q4: How can I reduce trap-assisted recombination at the interfaces?

A4: Recombination is often severe at the interfaces between the active layer and the charge transport layers (ETL and HTL). Interface engineering is key to minimizing this loss pathway. [24]

- Choosing Appropriate Interfacial Layers: The energy levels of the HTL and ETL must be well-aligned with the HOMO of the donor (PM6) and the LUMO of the acceptor (Y6), respectively, to create an "ohmic contact" that facilitates efficient charge extraction.[25]
 - HTL: PEDOT:PSS is a commonly used HTL.
 - ETL: ZnO is a common ETL. However, surface defects on ZnO can act as recombination centers. Modifying the ZnO surface with materials like PFN-Br can passivate these defects and improve electron extraction.[26]

- **Interfacial Dipoles:** Using interlayer materials with strong dipoles (e.g., PFN-Br) can adjust the work function of the electrodes, reducing the energy barrier for charge extraction and thereby suppressing interfacial recombination.[\[24\]](#)
- **Defect Passivation:** Some interlayer materials can also passivate defects at the surface of the active layer, further reducing trap-assisted recombination.

Troubleshooting Guide

Observed Issue	Potential Cause(s)	Recommended Solution(s)
Low Fill Factor (FF < 65%)	1. Bimolecular Recombination: Poor blend morphology, unbalanced charge transport. [27]	1a. Optimize Morphology: Systematically vary solvent additives (e.g., 0.25-1.0 vol% CN or DIO). 1b. Optimize Annealing: Test a range of annealing temperatures (e.g., 80°C to 120°C) and times (e.g., 5-15 min). 1c. Ternary Approach: Introduce a third component (e.g., 10-20 wt% D18-Cl or PCBM) to balance charge transport. [13] [23]
2. Trap-Assisted Recombination: High density of trap states from material impurities or processing-induced defects. [4]	2a. Use High-Purity Materials: Ensure the purity of PM6, Y6, and solvents. 2b. Optimize Interfacial Layers: Use defect-passivating interlayers like PFN-Br on the ETL.	
Low Open-Circuit Voltage (VOC)	1. High Non-Radiative Recombination: Dominant recombination through non-emissive channels, such as triplet excitons. [6]	1a. Morphology Optimization: A well-ordered morphology can sometimes reduce non-radiative pathways. 1b. Material Design: While harder to implement, molecular design to alter triplet state energies can suppress this loss channel. [6]
2. Poor Energy Level Alignment: Mismatch between the active layer and transport layers.	2a. Select Proper Interlayers: Ensure the HTL and ETL energy levels are correctly aligned with PM6 and Y6. (e.g., PEDOT:PSS for HTL, ZnO/PFN-Br for ETL).	

S-Shaped J-V Curve	1. Charge Extraction Barrier: Poor contact at one or both electrode interfaces. [24]	1a. Improve Interfacial Layers: Ensure complete and uniform coverage of HTL and ETL. Try alternative interlayers (e.g., MoO ₃ for HTL). 1b. Check Electrode Deposition: Ensure proper deposition of the top electrode (e.g., Ag, Al) without damaging the underlying layers.
	2. Unfavorable Morphology: Severe phase separation creating "dead ends" for charge transport.	2a. Re-optimize Active Layer: Reduce annealing temperature or additive concentration to prevent excessive phase separation.

Experimental Protocols

Protocol 1: Fabrication of a Standard PM6:Y6 Solar Cell

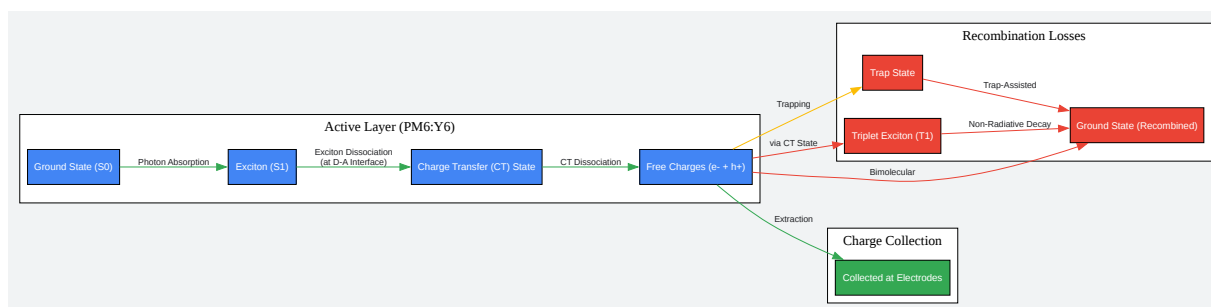
This protocol describes a typical procedure for fabricating an inverted PM6:Y6 device.

- Substrate Cleaning:
 - Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a ZnO precursor solution or use a commercial nanoparticle ink.
 - Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.
 - Anneal the ZnO layer at 200°C for 20 minutes in air.

- (Optional) For modified ETLs, spin-coat a thin layer of PFN-Br (0.5 mg/mL in methanol) on top of the ZnO layer at 3000 rpm for 30 seconds.
- Active Layer Deposition:
 - Prepare a solution of PM6 and Y6 (e.g., 1:1.2 weight ratio) in chloroform at a total concentration of ~16 mg/mL.[\[17\]](#)
 - Add a processing additive, such as 1-chloronaphthalene (0.5% v/v), to the solution.[\[17\]](#)
 - Stir the solution on a hotplate at ~40°C for at least 2 hours in a nitrogen-filled glovebox.
 - Spin-coat the active layer solution onto the ETL at 3000 rpm for 30 seconds.[\[17\]](#)
 - Anneal the film at 90-110°C for 10 minutes.[\[17\]](#)
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a layer of MoO₃ (molybdenum oxide) or another suitable HTL on top of the active layer.
- Electrode Evaporation:
 - Thermally evaporate the top metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the device area (typically 0.04 cm²).

Visualizations

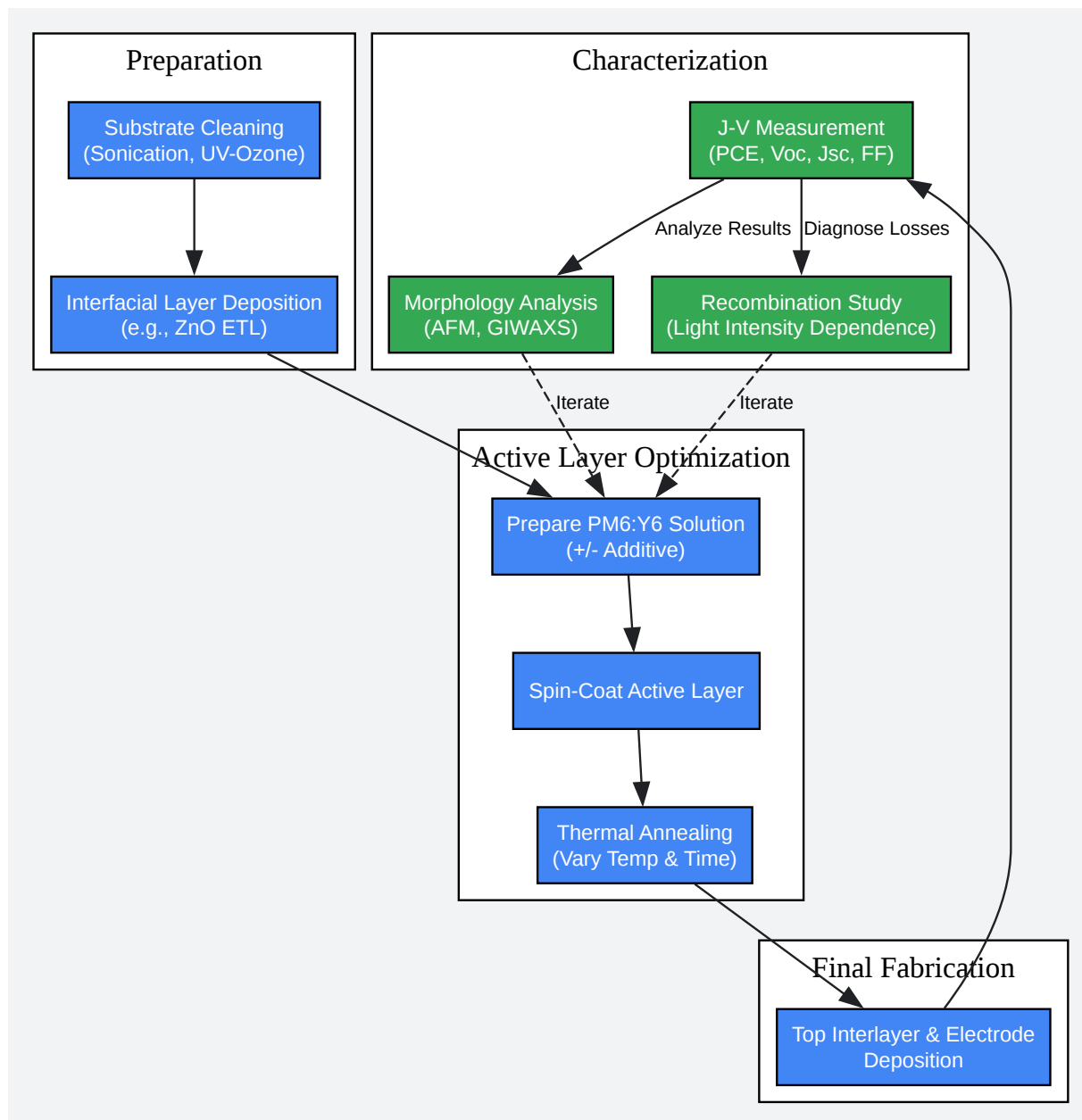
Charge Generation and Recombination Pathways



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Caption: Key electronic processes in a Y6-based solar cell.

Experimental Workflow for Device Optimization



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Caption: Iterative workflow for optimizing Y6 device performance.

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